molecular formula C12H14O2S B2393674 (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one CAS No. 1909287-95-1

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one

Cat. No.: B2393674
CAS No.: 1909287-95-1
M. Wt: 222.3
InChI Key: MKUPOHYPSQWSHF-VXGBXAGGSA-N
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Description

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one is a chiral compound with a unique structure that includes an ethoxy group, a phenylsulfanyl group, and a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently. The choice of reagents and catalysts is crucial to maintain the stereochemical integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: The ethoxy or phenylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry.

    (2S,3R)-2-Bromo-2,3-diphenylbutane: Shares the cyclobutane ring structure but with different substituents.

Uniqueness

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

(2S,3R)-3-ethoxy-2-phenylsulfanylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPOHYPSQWSHF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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